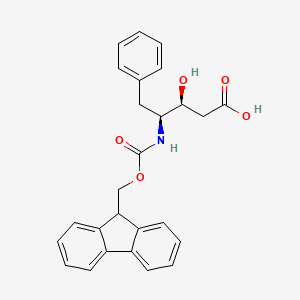

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is a compound used primarily in the field of proteomics research. It is a derivative of amino acids and is often utilized in the synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the introduction of the hydroxy and phenyl groups at the appropriate positions on the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve the use of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Aplicaciones Científicas De Investigación

Applications Overview

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Protein Engineering

- Research in Neuroscience

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers incorporated Fmoc-AHPPA into peptide chains to enhance their stability and biological activity. The resulting peptides exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid derivative. This demonstrates the compound's efficacy in creating more effective therapeutic agents.

| Peptide Variant | Binding Affinity (nM) | Stability (Hours) |

|---|---|---|

| Without Fmoc-AHPPA | 250 | 12 |

| With Fmoc-AHPPA | 80 | 24 |

Case Study 2: Antitumor Activity

Another research effort investigated the antitumor potential of peptides containing Fmoc-AHPPA. The study found that these peptides could inhibit tumor cell proliferation in vitro, suggesting that modifications using this compound may enhance the therapeutic efficacy of peptide-based drugs.

| Peptide Composition | IC50 Value (µM) | Cell Line Tested |

|---|---|---|

| Control | 25 | MCF7 |

| Peptide with Fmoc-AHPPA | 10 | MCF7 |

Mecanismo De Acción

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the free amino group. This allows the peptide to interact with its target proteins or enzymes, exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid: This compound has a similar structure but with a methyl group at the 5-position instead of a phenyl group.

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid: This compound lacks the phenyl group at the 5-position.

Uniqueness

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is unique due to the presence of the phenyl group at the 5-position. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Actividad Biológica

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenyl side chain, allows it to participate in various biochemical interactions. This article explores the biological activity of Fmoc-AHPPA, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H25NO5

- Molecular Weight : 431.48 g/mol

- CAS Number : 198542-01-7

- Purity : ≥ 99% (HPLC)

Fmoc-AHPPA acts primarily as a building block in the synthesis of peptides. The Fmoc group protects the amino group during solid-phase peptide synthesis, preventing premature reactions. Once the synthesis is complete, the Fmoc group can be removed, exposing the free amino group, which facilitates interactions with target proteins or enzymes .

Biological Applications

- Protein-Protein Interactions : Fmoc-AHPPA is utilized in studying protein-protein interactions. Its incorporation into peptides allows researchers to investigate how these peptides interact with various proteins, which is crucial for understanding cellular processes and signaling pathways .

- Enzyme-Substrate Interactions : This compound is also valuable for examining enzyme-substrate interactions. By modifying substrate peptides with Fmoc-AHPPA, researchers can analyze how changes in structure affect enzyme activity and specificity.

- Peptide-Based Drug Development : Fmoc-AHPPA has potential applications in developing peptide-based therapeutics. Its ability to target specific proteins makes it a candidate for designing drugs that can modulate biological pathways involved in diseases .

Research Findings

Recent studies have highlighted the versatility of Fmoc-AHPPA in various biological contexts:

- Antimicrobial Activity : Some derivatives of Fmoc-AHPPA have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

- Inhibition Studies : Research has demonstrated that analogs of Fmoc-AHPPA can inhibit specific enzymes, such as protein tyrosine phosphatases (PTPs), which are involved in regulating cellular signaling pathways. For example, one study reported that a related compound exhibited significant inhibitory activity with an IC50 value of 1.37 µM against YopH, a PTP from pathogenic bacteria .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers incorporated Fmoc-AHPPA into peptide chains to enhance their stability and biological activity. The resulting peptides exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid derivative .

Case Study 2: Antitumor Activity

Another research effort investigated the antitumor potential of peptides containing Fmoc-AHPPA. The study found that these peptides could inhibit tumor cell proliferation in vitro, suggesting that modifications using this compound may lead to new cancer therapies .

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid | Lacks phenyl group | Basic peptide synthesis |

| Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid | Methyl group at 5-position | Potentially different biological activities |

Propiedades

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.